2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Description
2,5-Dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a dichlorinated benzene ring and a substituted phenylcyclohexyl group. The compound’s structure includes a sulfonamide (-SO₂NH-) bridge linking the dichlorobenzene moiety to a 4-(4-pentylcyclohexyl)phenyl group.
The compound’s synthesis typically involves coupling 2,5-dichlorobenzenesulfonyl chloride with 4-(4-pentylcyclohexyl)aniline under basic conditions. Its crystalline nature and stability in organic solvents (e.g., acetonitrile, DMSO) make it suitable for structural analysis via X-ray crystallography or HPLC-based purity assessments .
Properties
IUPAC Name |
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2NO2S/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)26-29(27,28)23-16-20(24)12-15-22(23)25/h10-18,26H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYOHHODXIHUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the dichlorobenzene ring and the sulfonamide group. One common synthetic route includes the following steps:
Formation of the Dichlorobenzene Ring: This can be achieved through chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the dichlorobenzene with a sulfonyl chloride derivative in the presence of a base like pyridine.
Cyclohexylphenyl Moiety Addition: The final step involves the coupling of the cyclohexylphenyl group to the sulfonamide derivative through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines.
Scientific Research Applications
2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Notes
- Evidence Limitations : Direct comparisons are scarce; data here are extrapolated from structurally related compounds and assay methodologies (e.g., SRB cytotoxicity tests , HPLC protocols ).
- Authoritative Sources : The National Cancer Institute’s screening protocols and modern HPLC techniques underpin the reliability of these findings.
Biological Activity
2,5-Dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H29Cl2N2O2S and features a sulfonamide group, which is known for its diverse biological activities. The presence of the pentylcyclohexyl moiety contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions.
The biological activity of this compound is primarily linked to its interaction with cellular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may disrupt microtubule dynamics by binding to β-tubulin, similar to other known antitumor agents. This interaction can lead to cell cycle arrest and subsequent apoptosis in various cancer cell lines.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance, the compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 | Microtubule disruption |
| HT-29 | 0.8 | Cell cycle arrest |
| M21 | 0.6 | Induction of apoptosis |
Case Studies
- Study on Anticancer Activity : In a study published by Santos et al., the compound was tested against multiple cancer types. The results indicated that it effectively inhibited tumor growth in vivo using chick chorioallantoic membrane assays, showcasing its potential as an anticancer agent .
- Mechanistic Insights : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the sulfonamide group and the substitution patterns on the aromatic rings significantly affect the biological activity of the compound. For example, variations in alkyl chain length or branching can modulate lipophilicity and receptor binding affinity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Longer alkyl chains | Increased lipophilicity |
| Different halogen substitutions | Altered binding affinity |
| Variations in sulfonamide group | Changes in anticancer potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
